molecular formula C8H4F4N2O4 B12617105 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene CAS No. 918474-16-5

1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene

Cat. No.: B12617105
CAS No.: 918474-16-5
M. Wt: 268.12 g/mol
InChI Key: VZEHXQVWSYUNHS-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene: is an aromatic compound characterized by the presence of four fluorine atoms and two nitromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene can be synthesized through the reaction of 1,2,4,5-tetrafluorobenzene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with nitromethyl groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitromethyl groups can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitromethyl groups can be reduced to aminomethyl groups, resulting in the formation of aminomethylbenzene derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminomethylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitromethyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

  • 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
  • 1,2,4,5-Tetrafluoro-3,6-bis(methoxymethyl)benzene
  • 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene is unique due to the presence of both nitromethyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

918474-16-5

Molecular Formula

C8H4F4N2O4

Molecular Weight

268.12 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene

InChI

InChI=1S/C8H4F4N2O4/c9-5-3(1-13(15)16)6(10)8(12)4(7(5)11)2-14(17)18/h1-2H2

InChI Key

VZEHXQVWSYUNHS-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C[N+](=O)[O-])F)F)[N+](=O)[O-]

Origin of Product

United States

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